molecular formula C5Cl2F8O2 B1265632 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane CAS No. 60644-92-0

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane

Cat. No. B1265632
CAS RN: 60644-92-0
M. Wt: 314.94 g/mol
InChI Key: PQTSJAIWJYMBOX-UHFFFAOYSA-N
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Patent
US05523422

Procedure details

A solution of bromine (3 g) and tetrahydrofuran (30 mL) was slowly added to a well stirred mixture of magnesium turnings (25 g) and tetrahydrofuran (365 mL) at 20° C. After the exothermic reaction stopped, the reaction mixture was cooled to 28° C. and 133 g of the 4,5-dichloro-perfluoro-2,2-dimethyl-1,3-dioxolane (89.9% trans and 10.1% cis) was slowly added. After an induction period an exothermic reaction was observed. The reaction mixture was distilled to remove all material boiling up to 65° C. The distillate was washed with ice water to give 58.9 g perfluoro-2,2-dimethyl-1,3-dioxole.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
365 mL
Type
solvent
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].Cl[C:3]1([F:18])[C:7]([F:9])(Cl)[O:6][C:5]([C:14]([F:17])([F:16])[F:15])([C:10]([F:13])([F:12])[F:11])[O:4]1>BrBr.O1CCCC1>[F:9][C:7]1[O:6][C:5]([C:14]([F:15])([F:16])[F:17])([C:10]([F:11])([F:13])[F:12])[O:4][C:3]=1[F:18]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[Mg]
Name
Quantity
365 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
133 g
Type
reactant
Smiles
ClC1(OC(OC1(Cl)F)(C(F)(F)F)C(F)(F)F)F
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
CUSTOM
Type
CUSTOM
Details
After an induction period an exothermic reaction
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove all material
CUSTOM
Type
CUSTOM
Details
boiling up to 65° C
WASH
Type
WASH
Details
The distillate was washed with ice water

Outcomes

Product
Name
Type
product
Smiles
FC=1OC(OC1F)(C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 58.9 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.